2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL
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Overview
Description
2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways within the cell. For example, it may inhibit certain enzymes or receptors that are involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to modulate these pathways makes it a valuable candidate for further research and development in therapeutic applications .
Comparison with Similar Compounds
2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL can be compared with other thienopyrimidine derivatives, such as 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one . While these compounds share a similar core structure, their unique substituents and functional groups confer different biological activities and properties. The presence of the methylthio group in this compound, for example, may enhance its lipophilicity and ability to interact with lipid environments, making it more effective in certain applications .
Similar Compounds
- 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
- 2-methylthio-4-pyrimidinol
- Tetrahydrobenzo[4,5]thieno[2,3-D]pyrimidine analogs
Properties
IUPAC Name |
2-methylsulfanyl-6,7-dihydro-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSZEVADPIWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400749 |
Source
|
Record name | 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-07-7 |
Source
|
Record name | 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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